molecular formula C24H17FN2O6S B3654850 3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid

3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid

Cat. No.: B3654850
M. Wt: 480.5 g/mol
InChI Key: CKEJLGCKVZVXGD-JAIQZWGSSA-N
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Description

  • Use a furan derivative and couple it with the thiazolidinone core via a palladium-catalyzed cross-coupling reaction.
  • Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent like tetrahydrofuran.
  • Step 3: Final Coupling with the Benzoic Acid Derivative

    • Couple the intermediate with a benzoic acid derivative using another round of Suzuki–Miyaura coupling.
    • Conditions: Palladium catalyst, base, and solvent.
  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further streamline the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic fragments . This reaction is favored due to its mild conditions and high functional group tolerance.

    • Step 1: Formation of the Thiazolidinone Core

      • React 2-aminothiazole with an appropriate aldehyde to form the thiazolidinone core.
      • Conditions: Mild heating in the presence of a suitable solvent like ethanol.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

      Reduction: Reduction of the thiazolidinone ring can yield thiazolidines.

      Substitution: Electrophilic aromatic substitution can occur on the benzoic acid moiety.

    Common Reagents and Conditions

      Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

      Substitution: Use of electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

    Major Products

      Oxidation: Formation of furanones and carboxylic acids.

      Reduction: Formation of thiazolidines.

      Substitution: Formation of halogenated or nitrated derivatives.

    Scientific Research Applications

    The compound 3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid

    Mechanism of Action

    The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can act as a pharmacophore, binding to active sites and modulating biological activity. The furan and benzoic acid moieties may enhance binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

      Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

      Furan Derivatives: Exhibit a wide range of biological activities, including anticancer and antiviral effects.

    Uniqueness

    The uniqueness of 3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid lies in its combination of multiple pharmacophores within a single molecule, potentially leading to synergistic effects and enhanced biological activity.

    Properties

    IUPAC Name

    3-[5-[(Z)-[3-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H17FN2O6S/c1-13-15(5-4-6-16(13)23(30)31)19-10-9-14(33-19)11-20-22(29)27(24(32)34-20)12-21(28)26-18-8-3-2-7-17(18)25/h2-11H,12H2,1H3,(H,26,28)(H,30,31)/b20-11-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CKEJLGCKVZVXGD-JAIQZWGSSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H17FN2O6S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    480.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid
    Reactant of Route 2
    3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid
    Reactant of Route 3
    3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid
    Reactant of Route 4
    Reactant of Route 4
    3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid
    Reactant of Route 5
    Reactant of Route 5
    3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid
    Reactant of Route 6
    3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid

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